molecular formula C10H10ClF3N2O B2405194 3-(2-chloroethyl)-1-[3-(trifluoromethyl)phenyl]urea CAS No. 500546-66-7

3-(2-chloroethyl)-1-[3-(trifluoromethyl)phenyl]urea

Cat. No.: B2405194
CAS No.: 500546-66-7
M. Wt: 266.65
InChI Key: GNGFQJFEECSJOA-UHFFFAOYSA-N
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Description

3-(2-Chloroethyl)-1-[3-(trifluoromethyl)phenyl]urea belongs to the class of 1-aryl-3-(2-chloroethyl)ureas (CEUs), which are soft alkylating agents with demonstrated cytotoxicity via microtubule disruption . The compound features a urea core substituted with a 2-chloroethyl group and a 3-(trifluoromethyl)phenyl moiety. CEUs like this compound covalently alkylate β-tubulin at cysteine residues (e.g., Cys239), leading to microtubule depolymerization, G2/M cell cycle arrest, and apoptosis .

Properties

IUPAC Name

1-(2-chloroethyl)-3-[3-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClF3N2O/c11-4-5-15-9(17)16-8-3-1-2-7(6-8)10(12,13)14/h1-3,6H,4-5H2,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGFQJFEECSJOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NCCCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloroethyl)-N’-[3-(trifluoromethyl)phenyl]urea typically involves the reaction of 3-(trifluoromethyl)aniline with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-(trifluoromethyl)aniline+2-chloroethyl isocyanateN-(2-chloroethyl)-N’-[3-(trifluoromethyl)phenyl]urea\text{3-(trifluoromethyl)aniline} + \text{2-chloroethyl isocyanate} \rightarrow \text{3-(2-chloroethyl)-1-[3-(trifluoromethyl)phenyl]urea} 3-(trifluoromethyl)aniline+2-chloroethyl isocyanate→N-(2-chloroethyl)-N’-[3-(trifluoromethyl)phenyl]urea

The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at a moderate level to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of N-(2-chloroethyl)-N’-[3-(trifluoromethyl)phenyl]urea may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloroethyl)-N’-[3-(trifluoromethyl)phenyl]urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : The compound serves as a versatile building block in organic synthesis, allowing for the creation of more complex molecules. It can undergo various chemical reactions such as nucleophilic substitution, oxidation, and reduction, making it valuable in synthetic chemistry.

Biology

  • Antimicrobial Activity : Research indicates that 3-(2-chloroethyl)-1-[3-(trifluoromethyl)phenyl]urea exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, highlighting its potential as an antimicrobial agent .
  • Anticancer Properties : Investigations into the compound's biological activity suggest it may possess anticancer properties. It has been evaluated for antiproliferative effects on cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer), demonstrating significant activity in inhibiting cell growth .

Medicine

  • Pharmaceutical Intermediate : The compound is explored as a potential intermediate in drug development. Its ability to form covalent bonds with nucleophilic sites on proteins or DNA suggests that it could be utilized in designing new therapeutic agents targeting specific diseases.

Industry

  • Agrochemicals Development : Due to its chemical properties, 3-(2-chloroethyl)-1-[3-(trifluoromethyl)phenyl]urea is being investigated for use in developing agrochemicals. Its efficacy against pests makes it a candidate for formulation in agricultural applications .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of 3-(2-chloroethyl)-1-[3-(trifluoromethyl)phenyl]urea revealed that the compound exhibited significant inhibitory activity against both Gram-positive and Gram-negative bacteria. This was assessed using standard microbiological methods, demonstrating its potential application in developing new antimicrobial agents .

Case Study 2: Anticancer Activity

In vitro studies evaluated the antiproliferative effects of the compound on various cancer cell lines. The results indicated that certain derivatives of this compound showed IC50 values comparable to established anticancer drugs, suggesting its potential role in cancer therapy development .

Mechanism of Action

The mechanism of action of N-(2-chloroethyl)-N’-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to the inhibition of key biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Comparison with Structurally and Mechanistically Related Compounds

Structural Analogs in the CEU Family

CEUs with varying aryl substituents exhibit distinct cytotoxic potencies. For example:

Compound Name Substituent on Aryl Group IC50 (Wild-Type CHO Cells, µM) Key Mechanism
4-tert-butyl-CEU (4-tBCEU) 4-tert-butyl 11.6 ± 0.7 β-tubulin alkylation at Cys239
4-isopropyl-CEU 4-isopropyl 13.2 ± 1.0 Similar to 4-tBCEU
4-sec-butyl-CEU 4-sec-butyl 14.5 ± 1.2 Similar to 4-tBCEU

Data derived from .

The 3-(trifluoromethyl)phenyl substituent in the target compound may enhance binding to hydrophobic pockets near the colchicine-binding site of β-tubulin, analogous to tert-butyl groups in 4-tBCEU . Resistance in CHO-VV 3-2 cells (IC50 = 21.3 µM for 4-tBCEU) confirms tubulin-specific targeting .

Urea Derivatives with Anticancer Activity

describes urea derivatives with hydrazinyl-oxoethyl-piperazine-thiazole extensions (e.g., compounds 11a–11o). Key comparisons include:

  • Compound 11e : 1-(3-(Trifluoromethyl)phenyl)-substituted urea with a molecular weight of 534.1 g/mol and 86.7% yield. Its extended structure (thiazole-piperazine-hydrazinyl) may enhance DNA intercalation or kinase inhibition, differing from the simpler CEU scaffold .
  • Compound 11k : 1-(4-Chloro-3-(trifluoromethyl)phenyl) variant with higher molecular weight (568.2 g/mol) and comparable yield (88.0%), suggesting chloro-trifluoromethyl groups improve synthetic accessibility .

These compounds are distinct from CEUs in mechanism, as they lack the 2-chloroethyl group critical for tubulin alkylation. Instead, their cytotoxicity may arise from DNA damage or kinase modulation .

Pyridine-Ureas and DNA-Targeting Nitrosoureas

Pyridine-Ureas ():
  • Compound 83: 1-[3-(Trifluoromethyl)phenyl]-1-(6-(4-methoxyphenyl)-2-methylpyridin-3-yl)urea shows activity against MCF-7 breast cancer cells.
Chloroethylnitrosoureas (–4, 6–8):
  • N,N'-bis(2-chloroethyl)-N-nitrosourea (BCNU) : Forms DNA interstrand cross-links via O<sup>6</sup>-guanine alkylation, with cytotoxicity dependent on cross-link repair capacity .
  • 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) : Generates both DNA-protein and DNA interstrand cross-links, with delayed cross-link formation (peaking at 6 hr post-treatment) .

Unlike CEUs, nitrosoureas primarily target DNA, causing cross-links and single-strand breaks. Their efficacy correlates with cross-link persistence, whereas CEUs act through tubulin disruption .

Mechanistic Divergence: Tubulin vs. DNA Targeting

Parameter 3-(2-Chloroethyl)-1-[3-(Trifluoromethyl)phenyl]urea (CEU) BCNU (Nitrosourea)
Primary Target β-tubulin (Cys239 alkylation) DNA (O<sup>6</sup>-guanine)
Key Effect Microtubule depolymerization DNA interstrand cross-links
Resistance Mechanism Mutated β-tubulin (Cys239Ser) O<sup>6</sup>-Alkylguanine-DNA alkyltransferase
Cytotoxicity (IC50) ~10–20 µM (inferred from analogs) ~1–10 µM (cell-dependent)

Data synthesized from –8.

Biological Activity

3-(2-chloroethyl)-1-[3-(trifluoromethyl)phenyl]urea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a chloroethyl group and a trifluoromethyl-substituted phenyl moiety, which contribute to its lipophilicity and biological activity. The structural formula can be represented as:

C9H9ClF3N2O\text{C}_9\text{H}_{9}\text{ClF}_3\text{N}_2\text{O}

3-(2-chloroethyl)-1-[3-(trifluoromethyl)phenyl]urea exerts its biological effects primarily through covalent bonding with nucleophilic sites on proteins and DNA. This interaction leads to alterations in cellular functions, potentially inducing apoptosis in cancer cells. The trifluoromethyl group enhances cell membrane permeability, facilitating intracellular interactions .

Anticancer Properties

Research indicates that this compound demonstrates significant cytotoxicity against various cancer cell lines. In vitro studies have shown:

  • IC50 Values : The compound exhibits varying IC50 values across different cell lines, indicating its potency. For instance, it has shown promising results against breast cancer (MCF-7) and lung cancer (NCI-H460) cell lines .
Cell LineIC50 (µM)
MCF-70.46
NCI-H4608.55
HeLa14.31

Antimicrobial Activity

In addition to its anticancer properties, the compound has been investigated for its antimicrobial effects. Studies have shown that it possesses activity against various bacterial strains, making it a candidate for further development in antimicrobial therapies .

Study 1: Anticancer Efficacy

A study involving the synthesis of derivatives of similar urea compounds demonstrated that modifications can significantly enhance anticancer activity. The derivatives were evaluated for their ability to induce apoptosis in cancer cells, with some compounds showing IC50 values as low as 0.01 µM .

Study 2: Antimicrobial Activity

In another investigation, the compound was tested against resistant strains of bacteria. Results indicated that certain derivatives exhibited stronger inhibitory effects compared to traditional antibiotics, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Q & A

Basic: How can researchers optimize the synthesis of 3-(2-chloroethyl)-1-[3-(trifluoromethyl)phenyl]urea to improve yield and purity?

Answer:
Synthesis optimization involves multi-step reactions with careful control of parameters:

  • Step 1: React 3-(trifluoromethyl)aniline with phosgene or a carbamate precursor to form the urea backbone.
  • Step 2: Introduce the 2-chloroethyl group via nucleophilic substitution or coupling reactions (e.g., using 1,2-dichloroethane under basic conditions).
  • Critical Parameters:
    • Solvent Choice: Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .
    • Catalysts: Use palladium catalysts for coupling reactions to minimize side products .
    • Temperature: Maintain 60–80°C during urea formation to balance reaction rate and decomposition .
  • Purity Analysis: Employ column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity via HPLC (≥95%) .

Basic: Which spectroscopic techniques are most effective for confirming the structure of this compound?

Answer:
A combination of techniques ensures accurate structural elucidation:

  • IR Spectroscopy: Identify urea C=O stretches (~1640–1680 cm⁻¹) and C-Cl stretches (~600–800 cm⁻¹) .
  • <sup>1</sup>H/<sup>13</sup>C NMR: Key signals include:
    • Trifluoromethylphenyl aromatic protons (δ 7.5–8.0 ppm, multiplet).
    • Chloroethyl group (δ 3.6–3.8 ppm for -CH2Cl) .
  • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]<sup>+</sup> and fragmentation patterns matching the chloroethyl and trifluoromethyl groups .

Advanced: What methodologies are recommended for assessing the anticancer potential of this compound?

Answer:
In vitro protocols:

  • Cell Viability Assays: Use MCF-7 (breast cancer) or HepG2 (liver cancer) cell lines with the MTT assay. IC50 values should be compared to reference drugs (e.g., sorafenib) .
  • NCI-60 Screening: Follow US-NCI procedures to evaluate activity across 60 cancer cell lines, focusing on dose-response curves and selectivity indices .
  • Mechanistic Probes: Combine with flow cytometry (apoptosis via Annexin V) and Western blotting (e.g., caspase-3 activation) .

Advanced: How can researchers investigate the mechanism of action of this compound against biological targets?

Answer:

  • Enzyme Inhibition Assays: Test against kinases (e.g., HCK) or receptors (e.g., thyroid hormone receptors) using fluorescence polarization or radiometric assays .
  • Molecular Docking: Perform in silico studies (AutoDock Vina) to predict binding to the trifluoromethylphenyl-urea motif in target active sites .
  • SAR Studies: Synthesize analogs (e.g., replacing chloroethyl with methoxyethyl) and compare activity to identify critical functional groups .

Advanced: How should discrepancies in biological activity data among structurally similar urea derivatives be addressed?

Answer:
Root Cause Analysis:

  • Purity Discrepancies: Re-evaluate synthesis and purification steps (e.g., residual solvents may inhibit activity) .
  • Assay Variability: Standardize protocols (e.g., cell passage number, serum concentration) across labs .
  • Structural Nuances: Compare substituent effects (e.g., chloroethyl vs. pyridinylmethoxy groups) using computational QSAR models .

Advanced: What approaches are used to study structure-activity relationships (SAR) for this compound?

Answer:

  • Analog Synthesis: Modify the chloroethyl group (e.g., 2-bromoethyl) or trifluoromethylphenyl ring (e.g., para-substituted analogs) .
  • Biological Testing: Corrogate changes in IC50 values against cancer cell lines to identify critical moieties .
  • Computational Modeling: Use Schrödinger’s Maestro to calculate binding energies and ligand efficiency metrics for each analog .

Advanced: What methods are used to determine solubility and formulation compatibility for preclinical studies?

Answer:

  • Solubility Screening: Test in PBS, DMSO, and PEG-400 via shake-flask method. Use HPLC to quantify solubility limits .
  • Stability Studies: Incubate at 37°C in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) for 24–72 hours, monitoring degradation via LC-MS .
  • Formulation Design: Optimize using co-solvents (e.g., Cremophor EL) or nanoemulsions for in vivo delivery .

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